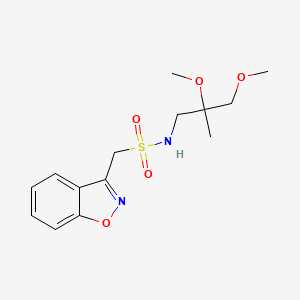

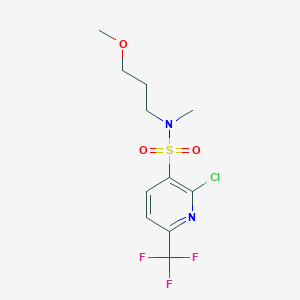

![molecular formula C9H17NO2Si B2754767 3-[(Trimethylsilyl)oxy]oxane-3-carbonitrile CAS No. 1341770-65-7](/img/structure/B2754767.png)

3-[(Trimethylsilyl)oxy]oxane-3-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-[(Trimethylsilyl)oxy]oxane-3-carbonitrile is a chemical compound with the molecular formula C9H17NO2Si . It has a molecular weight of 199.32 . The compound is in liquid form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H15NO2Si/c1-12(2,3)11-8(6-9)4-5-10-7-8/h4-5,7H2,1-3H3 . This code provides a specific identifier for the molecular structure of the compound.Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Scientific Research Applications

Oxidation Systems and Deprotection Strategies

- Chlorotrimethylsilane/Chromium (VI) Reagents: Chlorotrimethylsilane in combination with chromium (VI) reagents has been identified as an efficient system for the oxidation of alcohols to carbonyl compounds, showcasing the utility of trimethylsilyl groups in selective oxidation processes (Aizpurua & Palomo, 1983).

- Deprotection of Trimethylsilyl Ethers: A selective and efficient method for deprotecting trimethylsilyl (TMS) ethers using oxone under non-aqueous conditions has been developed, underscoring the importance of trimethylsilyl groups in synthetic chemistry (Mohammadpoor‐Baltork, Amini, & Farshidipoor, 2000).

Advancements in Lithium-Ion Battery Technology

- Electrolyte Solvent for Lithium-Ion Batteries: "3-[(Trimethylsilyl)oxy]oxane-3-carbonitrile" has been introduced as a non-volatile solvent for lithium-ion battery electrolytes, offering enhanced safety compared to traditional volatile carbonate electrolytes. Its compatibility with common cathode and anode materials such as LiFePO4, LiNi0.33Mn0.33Co0.33O2, and graphite has been demonstrated, highlighting its potential to improve lithium-ion battery performance and safety (Pohl et al., 2015).

Safety and Hazards

The compound has several hazard statements including H226, H302, H312, H315, H319, H332, and H335 . These codes correspond to various hazards such as flammability, harmful if swallowed, harmful in contact with skin, causes skin irritation, causes serious eye irritation, harmful if inhaled, and may cause respiratory irritation . Precautionary measures should be taken when handling this compound .

Properties

IUPAC Name |

3-trimethylsilyloxyoxane-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2Si/c1-13(2,3)12-9(7-10)5-4-6-11-8-9/h4-6,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBVSQXHHCGNIHG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)OC1(CCCOC1)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[6-(1H-indol-1-yl)pyrimidin-4-yl]-N-(4-methylpiperazin-1-yl)piperidine-4-carboxamide](/img/structure/B2754687.png)

![Tert-butyl N-[(1R,2S)-2-amino-4,4-difluorocyclopentyl]carbamate](/img/structure/B2754689.png)

![N-(2,4-difluorophenyl)-2-(1-(3,4-dimethylphenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2754693.png)

![N-(2-methoxyphenyl)-2-((4-oxo-3-(thiophen-2-ylmethyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2754694.png)

![N-(6-acetamidobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2754696.png)

![1-Boc-4-[4-(methylsulfonyl)-2-nitrophenyl]piperidin-4-amine](/img/structure/B2754700.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-4-ethyl-2,3-dioxopiperazine-1-carboxamide](/img/structure/B2754702.png)